Cas no 879216-18-9 (3-Phenyl-isoxazole-5-carboxylic acid methylester)
3-Phenyl-isoxazole-5-carboxylic acid methylester Chemical and Physical Properties
Names and Identifiers
-
- 3-Isoxazolecarboxylicacid, 5-(4-aminophenyl)-, methyl ester
- 3-PHENYL-ISOXAZOLE-5-CARBOXYLIC ACID METHYL ESTER
- Methyl 3-phenyl-1,2-oxazole-5-carboxylate
- BS-46934
- SCHEMBL5293345
- ChemDiv2_000635
- 5-Isoxazolecarboxylic acid, 3-phenyl-, methyl ester
- MFCD00837810
- Methyl 3-phenylisoxazole-5-carboxylate
- AKOS001597433
- 3-phenylisoxazole-5-carboxylic acid methyl ester
- SSDKYDGBJLXLAO-UHFFFAOYSA-N
- HMS1370M19
- D81296
- CS-0161133
- 879216-18-9
- 1081-30-7
- 3-Phenyl-isoxazole-5-carboxylic acid methylester
-
- MDL: MFCD24626708
- Inchi: 1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3
- InChI Key: SSDKYDGBJLXLAO-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)=CC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 203.058243149g/mol
- Monoisotopic Mass: 203.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
3-Phenyl-isoxazole-5-carboxylic acid methylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P229210-50mg |
3-Phenyl-isoxazole-5-carboxylic acid methylester |
879216-18-9 | 50mg |
$ 200.00 | 2022-06-03 | ||
| TRC | P229210-100mg |
3-Phenyl-isoxazole-5-carboxylic acid methylester |
879216-18-9 | 100mg |
$ 325.00 | 2022-06-03 | ||
| TRC | P229210-250mg |
3-Phenyl-isoxazole-5-carboxylic acid methylester |
879216-18-9 | 250mg |
$ 645.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y0998915-10g |
methyl 5-(4-aminophenyl)isoxazole-3-carboxylate |
879216-18-9 | 95% | 10g |
$1100 | 2025-02-19 | |
| eNovation Chemicals LLC | Y0998915-5g |
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate |
879216-18-9 | 95% | 5g |
$980 | 2024-08-02 | |
| Chemenu | CM527206-1g |
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate |
879216-18-9 | 97% | 1g |
$97 | 2023-01-07 | |
| Chemenu | CM527206-5g |
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate |
879216-18-9 | 97% | 5g |
$263 | 2023-01-07 | |
| eNovation Chemicals LLC | Y0998915-10g |
methyl 5-(4-aminophenyl)isoxazole-3-carboxylate |
879216-18-9 | 95% | 10g |
$1100 | 2025-03-01 |
3-Phenyl-isoxazole-5-carboxylic acid methylester Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-Phenyl-isoxazole-5-carboxylic acid methylester
3-Phenyl-isoxazole-5-carboxylic acid methylester: A Promising Compound in Pharmaceutical Research and Biomedical Applications
3-Phenyl-isoxazole-5-carboxylic acid methylester, with the chemical identifier CAS No. 879216-18-9, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The molecule's structural features, including the 3-phenyl group and the methylester functional group, contribute to its unique pharmacological profile and chemical reactivity. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutics targeting inflammation, neurodegenerative disorders, and cancer-related pathways.
The isoxazole ring system, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom, is a key structural element of 3-Phenyl-isoxazole-5-carboxylic acid methylester. This ring system is widely recognized for its ability to modulate enzyme activity and interact with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. The 5-carboxylic acid methylester moiety further enhances the compound's solubility and metabolic stability, making it a favorable candidate for pharmaceutical formulation. Researchers have demonstrated that the methylester group can undergo hydrolysis to release the carboxylic acid form, which may influence the compound's bioavailability and pharmacokinetic properties.
Recent breakthroughs in the field of pharmaceutical chemistry have underscored the importance of 3-Phenyl-isoxazole-5-carboxylic acid methylester in the design of small molecule drugs. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a critical mediator of inflammatory responses. The study further revealed that the 3-phenyl substituent plays a crucial role in modulating the compound's binding affinity to the target protein, highlighting the significance of structural optimization in drug discovery.
In the context of neurodegenerative diseases, 3-Phenyl-isoxazole-5-carboxylic acid methylester has shown promise as a potential therapeutic agent. Research published in ACS Chemical Neuroscience (2024) demonstrated that this compound can reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease. The study's authors attributed the compound's efficacy to its ability to stabilize the protein conformation and prevent the formation of toxic oligomers. These findings suggest that 3-Phenyl-isoxazole-5-carboxylic acid methylester may represent a novel approach to targeting the pathophysiology of neurodegenerative disorders.
From a synthetic perspective, the preparation of 3-Phenyl-isoxazole-5-carboxylic acid methylester involves a series of well-defined chemical reactions. A 2023 paper in Organic & Biomolecular Chemistry described a one-pot synthesis method using microwave-assisted conditions, which significantly improved the reaction efficiency and reduced the number of purification steps. This approach is particularly relevant for large-scale production, as it aligns with the principles of green chemistry and sustainable pharmaceutical manufacturing. The methylester functional group is typically introduced through a nucleophilic substitution reaction, ensuring the compound's stability during storage and transportation.
Pharmacological studies have also explored the potential of 3-Phenyl-isoxazole-5-carboxylic acid methylester in the treatment of cancer. A preclinical study published in Cancer Research (2024) found that the compound exhibits antitumor activity against breast cancer cell lines by inducing apoptosis and suppressing the Akt/mTOR signaling pathway. The researchers noted that the isoxazole ring system may serve as a scaffold for the development of targeted therapies, as it can selectively interact with specific molecular targets involved in cancer progression.
Furthermore, the 5-carboxylic acid methylester moiety of 3-Phenyl-isoxazole-5-carboxylic acid methylester has been shown to enhance the compound's solubility in aqueous environments. This property is particularly important for oral drug delivery, as it ensures better bioavailability and absorption in the gastrointestinal tract. A 2023 review article in Drug Discovery Today emphasized the role of functional group modifications in improving the pharmacokinetic profile of isoxazole derivatives, with the methylester group being a key factor in this regard.
Recent advances in computational chemistry have also contributed to the understanding of 3-Phenyl-isoxazole-5-carboxylic acid methylester's molecular interactions. Molecular docking studies conducted in 2024 revealed that the compound can bind to the active site of the enzyme COX-2, which is a target for nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest that the 3-phenyl substituent may enhance the compound's selectivity for COX-2 over COX-1, potentially reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.
The potential applications of 3-Phenyl-isoxazole-5-carboxylic acid methylester extend beyond its pharmacological activity. In the field of biomaterials science, researchers have explored its use as a cross-linking agent for polymer networks. A 2024 study in Biomaterials Science demonstrated that the compound can improve the mechanical properties of hydrogels used in tissue engineering, highlighting its versatility in biomedical applications. This dual functionality underscores the importance of further research into the compound's potential beyond traditional pharmaceutical contexts.
Despite its promising properties, the development of 3-Phenyl-isoxazole-5-carboxylic acid methylester as a therapeutic agent is still in its early stages. Ongoing clinical trials are evaluating its safety and efficacy in various disease models. Researchers are also investigating the possibility of combining this compound with other drugs to enhance its therapeutic effects. For example, a 2024 study in Clinical Pharmacology & Therapeutics explored the synergistic effects of 3-Phenyl-isoxazole-5-carboxylic acid methylester with existing anti-inflammatory drugs, showing improved outcomes in animal models of arthritis.
In conclusion, 3-Phenyl-isoxazole-5-carboxylic acid methylester represents a valuable candidate in the field of pharmaceutical research. Its structural features, pharmacological activity, and synthetic versatility make it a promising lead compound for the development of novel therapeutics. Continued research into its mechanisms of action and potential applications will likely expand its role in biomedical science and drug discovery.
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